molecular formula C9H13NO3 B13062371 Ethyl 1-isocyanatocyclopentane-1-carboxylate

Ethyl 1-isocyanatocyclopentane-1-carboxylate

Cat. No.: B13062371
M. Wt: 183.20 g/mol
InChI Key: XCDBGFZEBYVFDF-UHFFFAOYSA-N
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Description

Ethyl 1-isocyanatocyclopentane-1-carboxylate (CAS 266308-13-8) is a versatile chemical building block of interest in advanced medicinal chemistry and drug discovery research. This compound, with the molecular formula C 9 H 13 NO 3 and a molecular weight of 183.20, features both an ester and a highly reactive isocyanate functional group on the same cyclopentane core . This bifunctionality makes it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of novel carboxylic acid isosteres . Replacing carboxylic acids with isosteres is a fundamental strategy in medicinal chemistry to optimize the physicochemical properties of drug candidates, such as their lipophilicity, pKa, and passive permeability, which can lead to improved metabolic stability and membrane penetration . Researchers can leverage the reactivity of the isocyanate group to form urea linkages, a key pharmacophore in the development of various bioactive agents. For example, similar cyclopentane-core structures have been explored in the design of agonists for targets like the Formyl Peptide Receptor 2 (FPR2), which is implicated in the active resolution of inflammation . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with extreme care: this compound is classified with the UN# 2206 and carries the GHS hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 1-isocyanatocyclopentane-1-carboxylate

InChI

InChI=1S/C9H13NO3/c1-2-13-8(12)9(10-7-11)5-3-4-6-9/h2-6H2,1H3

InChI Key

XCDBGFZEBYVFDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)N=C=O

Origin of Product

United States

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 1-isocyanatocyclopentane-1-carboxylate serves as a versatile building block for the synthesis of various bioactive compounds. It is particularly useful in the development of pharmaceuticals targeting specific biological pathways.

  • Example : The compound has been utilized in synthesizing inhibitors for specific protein kinases, which are crucial in cancer therapy. Inhibitors derived from this compound have shown potential in selectively targeting Itk kinase, which is implicated in various diseases, including autoimmune disorders and cancers .

Enzyme Inhibition Studies

Recent studies have focused on the effects of this compound on enzymes involved in metabolic pathways associated with cancer. The compound has demonstrated inhibitory effects on certain enzymes, suggesting its potential as a therapeutic agent.

  • Case Study : A study investigated the inhibition of enoyl-acyl carrier protein reductase enzymes in Staphylococcus aureus and Escherichia coli, highlighting its antibacterial properties .

Material Science

In materials science, this compound is explored for its potential use in the synthesis of polymers and coatings. Its isocyanate functionality allows it to react with polyols to form polyurethane materials.

  • Application : The compound can be used to create flexible and durable coatings that are resistant to environmental degradation, making it suitable for protective applications .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistrySynthesis of kinase inhibitors for cancer treatmentSelective inhibition of Itk kinase
Enzyme InhibitionStudies on enzyme inhibitors related to bacterial infectionsEffective against enoyl-ACP reductase
Material ScienceDevelopment of polyurethane coatingsEnhanced durability and environmental resistance

Case Study 1: Inhibition of Protein Kinases

A patent describes the synthesis of derivatives from this compound aimed at inhibiting Itk kinase. These derivatives were evaluated for their efficacy in preclinical models, showing promising results in reducing tumor growth rates .

Case Study 2: Antibacterial Activity

Research conducted on the antibacterial properties of this compound revealed its effectiveness against E. coli and S. aureus. The compound was found to disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in fatty acid biosynthesis, thus providing a novel approach to antibiotic development .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups Ring Size Molecular Weight (g/mol) Reactivity and Applications
Ethyl 1-isocyanatocyclopentane-1-carboxylate C₉H₁₃NO₃ Ester, Isocyanate 5 199.21 High reactivity for urethane/urea synthesis; polymer intermediates
Ethyl 1-cyanocyclopentanecarboxylate C₉H₁₃NO₂ Ester, Cyano 5 183.21 Hydrolysis to carboxylic acids; nitrile chemistry
Ethyl 1-isocyanatocyclobutane-1-carboxylate C₈H₁₁NO₃ Ester, Isocyanate 4 185.18 Higher ring strain enhances reactivity but reduces stability
Methyl 1-hydroxycyclopentane-1-carboxylate C₈H₁₂O₃ Ester, Hydroxyl 5 160.17 Oxidation to ketones; hydrogen-bonding interactions
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ Carboxylic acid, Cyano 5 139.15 Salt formation; decarboxylation reactions

Reactivity and Stability

  • Isocyanate vs. Cyano Groups: The isocyanate group in the target compound is more electrophilic than the cyano group in Ethyl 1-cyanocyclopentanecarboxylate, enabling rapid reactions with amines (e.g., forming ureas) .
  • Ring Size Effects : The cyclopentane ring in the target compound offers greater stability compared to the strained cyclobutane analog (Ethyl 1-isocyanatocyclobutane-1-carboxylate), which may undergo ring-opening under harsh conditions .
  • Ester vs. Carboxylic Acid: The ethyl ester enhances solubility in organic solvents, whereas the carboxylic acid derivative (1-cyanocyclopentanecarboxylic acid) is polar and prone to deprotonation .

Spectral Data and Characterization

While specific spectral data for the target compound are unavailable, related compounds provide insights:

  • 1H-NMR: For Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride, δ 2.29–3.82 ppm (ester and amine protons) . The isocyanate group in the target compound would deshield adjacent protons, shifting signals upfield.
  • IR Spectroscopy : Expected N=C=O stretch at ~2270 cm⁻¹, consistent with isocyanates .

Biological Activity

Ethyl 1-isocyanatocyclopentane-1-carboxylate (CAS No. 266308-13-8) is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 183.20 g/mol
  • Structure : The compound features a cyclopentane ring with an isocyanate and a carboxylate functional group, which contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific biological targets:

  • Protein Interaction : The isocyanate group is known to react with nucleophilic sites on proteins, potentially leading to modifications that can alter protein function. This property may be leveraged for therapeutic applications, particularly in diseases where protein modification plays a role.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further research in metabolic diseases.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and signaling pathways associated with inflammation.

Case Studies

  • Study on Enzyme Inhibition : A recent study investigated the effects of this compound on specific enzymes involved in cancer metabolism. The results indicated a significant reduction in enzymatic activity, suggesting potential use as an anticancer agent .
  • Cytokine Modulation : In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .
  • Toxicological Assessment : Toxicological evaluations revealed that while the compound exhibits promising biological activity, it also possesses certain toxic effects at higher concentrations, necessitating careful dosage management in therapeutic applications .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₃N₃O₃
Molecular Weight183.20 g/mol
CAS Number266308-13-8
Potential Biological ActivitiesEnzyme inhibition, anti-inflammatory effects

Q & A

Q. How should researchers address inconsistencies in reported yields for this compound’s synthesis?

  • Methodological Answer :
  • Critical Parameter Audit : Compare solvent purity, catalyst batches, and moisture levels across studies .
  • Reaction Monitoring : Use in-situ FTIR or Raman to detect intermediate formation and abort failed reactions early .
  • Open Data Sharing : Publish raw NMR/HPLC files in repositories like Zenodo to enable independent validation .

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